5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties . Sulfonamides, on the other hand, are a crucial class of drugs with various biological activities, including antibacterial, antiviral, anticancer, and carbonic anhydrase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide typically involves the introduction of a sulfonamide group to a thiophene ring. One common method is the reaction of 5-chlorothiophene-2-sulfonyl chloride with 1-cyanobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus inhibiting the enzyme’s activity . The sulfonamide group plays a crucial role in this inhibition by coordinating with the zinc ion in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-thienylthio)thiophene-2-sulfonamide
- 5-(aminomethyl)thiophene-2-sulfonamide
- Benzyl thiophene sulfonamide derivatives
Uniqueness
5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide is unique due to its specific structural features, such as the presence of a chlorine atom and a nitrile group, which can influence its reactivity and biological activity. Compared to other thiophene-based sulfonamides, it may exhibit different inhibitory properties and therapeutic potentials .
Properties
Molecular Formula |
C9H11ClN2O2S2 |
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Molecular Weight |
278.8 g/mol |
IUPAC Name |
5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H11ClN2O2S2/c1-2-3-7(6-11)12-16(13,14)9-5-4-8(10)15-9/h4-5,7,12H,2-3H2,1H3 |
InChI Key |
NXLLFHNNTNDNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)NS(=O)(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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